molecular formula C21H20FN3O4S3 B2736317 N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-98-1

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2736317
CAS No.: 851781-98-1
M. Wt: 493.59
InChI Key: FDURBQAKHFYLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-((4-Fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a 4-fluorophenylsulfonyl group, a thiophen-2-yl substituent, and an ethanesulfonamide moiety. Its structure features a dihydropyrazole core, which distinguishes it from triazole-based analogs commonly reported in the literature.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S3/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDURBQAKHFYLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20FN3O2S2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_2\text{S}_2

This compound features a sulfonamide group, a thiophene ring, and a pyrazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been highlighted in various studies. Pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, certain derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Reference Drug IC50 (μg/mL)
136a60.56Diclofenac: 54.65
139a5.40Celecoxib: Not specified

These compounds may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Emerging research indicates that pyrazole derivatives possess anticancer properties as well. They have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Effects
A study investigating the effects of a related pyrazole compound on breast cancer cells revealed significant reductions in cell viability at concentrations as low as 10 μM . The study utilized molecular docking simulations to predict binding affinities to cancer-related targets, indicating a potential for therapeutic development.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group can form strong interactions with amino acid residues in target proteins.
  • Receptor Binding: Aromatic rings facilitate π–π stacking interactions with receptor sites.

Scientific Research Applications

Inhibition of Enzymes Related to Metabolic Disorders

One of the primary applications of this compound is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is crucial in the conversion of cortisone to cortisol, which plays a significant role in metabolic syndrome conditions such as type 2 diabetes, obesity, and associated cardiovascular diseases. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced blood glucose levels, making it a valuable candidate for drug development targeting metabolic disorders .

Treatment of Central Nervous System Disorders

The compound has also shown promise in treating central nervous system disorders, including mild cognitive impairment and early stages of dementia such as Alzheimer's disease. Research indicates that compounds with similar structures may enhance cognitive function and reduce neuroinflammation, which is critical in neurodegenerative diseases .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of sulfonamide derivatives, including N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide. The compound's structure allows it to interact with inflammatory pathways, potentially acting as a 5-lipoxygenase inhibitor. This activity suggests its usefulness in developing treatments for conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that ensure the purity and efficacy of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and assess the compound's stability .

Case Study: Inhibition Studies

A study conducted on various sulfonamide derivatives indicated that compounds similar to this compound exhibited significant inhibition against 11β-hydroxysteroid dehydrogenase type 1 with IC50 values indicating strong potency .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various targets associated with metabolic syndrome and CNS disorders. The results suggest that the compound can effectively bind to target sites, providing a basis for further optimization and development .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Sulfonyl Group Aryl Substituent Core Structure
Target Compound 4-Fluorophenyl Thiophen-2-yl Dihydropyrazole
Compound in 3-Chlorophenyl 2-Fluorophenyl Dihydropyrazole
Triazoles in 4-X-Phenyl (X=H,Cl,Br) 2,4-Difluorophenyl 1,2,4-Triazole

Heterocyclic Core Modifications

The dihydropyrazole core of the target compound differs from the 1,2,4-triazole derivatives synthesized in . For example, 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione shares sulfonylphenyl and fluorophenyl groups but employs a triazole scaffold. Key distinctions include:

  • Ring Size and Tautomerism: Triazoles in exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹).
  • Synthetic Pathways : Triazoles in were synthesized via cyclization of hydrazinecarbothioamides, while dihydropyrazoles likely require different cyclization strategies, such as [3+2] dipolar cycloadditions.

Spectroscopic Characterization

While spectral data for the target compound are unavailable, analogs provide benchmarks:

  • IR Spectroscopy : Triazole derivatives in show νC=O at 1663–1682 cm⁻¹ in precursors, which disappears upon cyclization. The target compound’s ethanesulfonamide group would exhibit νS=O stretches near 1150–1350 cm⁻¹, similar to sulfonyl groups in .
  • NMR : The 2,4-difluorophenyl protons in resonate at δ 6.8–7.5 ppm. The thiophen-2-yl protons in the target compound would likely appear downfield (δ 7.0–7.5 ppm) due to aromatic sulfur’s deshielding effect.

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 4-fluorophenylsulfonyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in where halogenated phenylsulfonyl groups improved compound robustness.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound, and how are they validated?

The synthesis involves sequential reactions (e.g., cyclocondensation, sulfonylation) requiring precise control of:

  • Temperature : Pyrazole ring formation typically occurs at 80–100°C, while sulfonylation may require milder conditions (40–60°C) to avoid side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions, while non-polar solvents stabilize intermediates .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O improve cyclization efficiency .
    Validation : Use HPLC to monitor reaction progress (>95% purity) and NMR (¹H/¹³C) to confirm intermediate structures. Mass spectrometry (HRMS) validates the final product .

Q. Which analytical techniques are most reliable for characterizing the compound’s 3D structure?

  • X-ray crystallography : Resolve absolute configuration and dihedral angles between the pyrazole and thiophene rings. SHELXL refinement is recommended for handling anisotropic displacement parameters and twinning .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate stereoelectronic effects .
  • Dynamic NMR : Assess conformational flexibility of the dihydropyrazole ring in solution .

Q. How can initial biological activity screening be designed to prioritize targets?

  • Target selection : Focus on enzymes/receptors with known sulfonamide interactions (e.g., carbonic anhydrase, COX-2) .
  • Assays :
    • In vitro enzyme inhibition: Use fluorometric or colorimetric assays (e.g., IC₅₀ determination).
    • Cellular uptake: Measure intracellular concentration via LC-MS to correlate activity with permeability .
  • Controls : Include structurally related analogs to establish structure-activity relationships (SAR) early .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s selectivity?

  • Molecular docking : Use AutoDock Vina to map interactions with off-target binding pockets (e.g., ATP-binding sites in kinases) .
  • QSAR models : Train models on datasets of sulfonamide bioactivity to predict modifications that reduce hERG channel affinity (a common toxicity liability) .
  • MD simulations : Simulate >100 ns trajectories to assess stability of the sulfonyl-pyrazole moiety in target binding sites .

Q. What strategies resolve crystallographic disorder in the thiophene ring during refinement?

  • Partial occupancy refinement : Assign split positions to disordered sulfur atoms using SHELXL’s PART instruction .
  • Restraints : Apply SIMU/DELU restraints to stabilize geometrically plausible conformations.
  • Twinned data : Use HKLF5 format in SHELXL for handling hemihedral twinning (common in sulfonamide crystals) .

Q. How should contradictory in vitro vs. in vivo activity data be reconciled?

  • Hypotheses : Poor pharmacokinetics (e.g., rapid Phase II metabolism of the ethanesulfonamide group) or off-target effects .
  • Validation steps :
    • Microsomal stability assays: Compare hepatic clearance rates across species.
    • Metabolite profiling: Identify glutathione adducts via LC-MS/MS.
    • Orthogonal in vivo models: Use zebrafish xenografts to assess tumor penetration .

Q. What synthetic methods improve regioselectivity in pyrazole ring substitution?

  • Directed ortho-metalation : Use LiTMP to deprotonate the pyrazole N-H, enabling selective functionalization at C-3 .
  • Microwave-assisted synthesis : Enhance kinetic control to favor the 4,5-dihydro regioisomer over 3,4-dihydro byproducts .

Q. How can stability under physiological conditions be systematically evaluated?

  • Forced degradation studies : Expose the compound to:
    • Acidic (0.1M HCl, 37°C) and basic (0.1M NaOH, 37°C) conditions.
    • Oxidative stress (3% H₂O₂).
  • Analytical endpoints : Track degradation products via UPLC-PDA and identify them using Q-TOF-MS .
  • Formulation screening : Test cyclodextrin complexes or PEGylation to enhance aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.